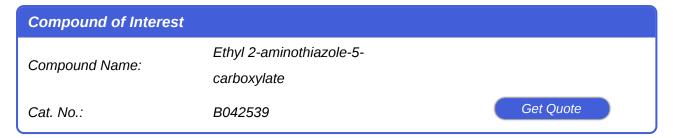


Spectroscopic Profile of Ethyl 2-aminothiazole-5-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-aminothiazole-5-carboxylate** (CAS No: 32955-21-8), a key intermediate in pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 2-aminothiazole-5-carboxylate** and its close analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for **Ethyl 2-aminothiazole-5-carboxylate**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.83	S	2H	-NH2
7.66	S	1H	Thiazole-H4
4.17	q	2H	-CH2-CH3
1.23	t	3H	-CH2-CH3

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate*

Chemical Shift (δ) ppm	Assignment
170.21	Thiazole-C2
161.95	C=O (Ester)
159.34	Thiazole-C4
107.34	Thiazole-C5
59.72	-OCH ₂ -
17.12	Thiazole-CH₃
14.32	-CH₃

Note: Data for the 4-methyl analogue. Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[2]

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Ethyl 2-amino-4-methylthiazole-5-carboxylate*



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 - 3200	N-H stretching (amine)
~3000 - 2850	C-H stretching (aliphatic)
~1700	C=O stretching (ester)
~1620	C=N stretching (thiazole ring)
~1530	N-H bending (amine)
~1355	C-N stretching

Note: Data for the 4-methyl analogue. The spectrum for **Ethyl 2-aminothiazole-5-carboxylate** is expected to be very similar, with the main difference being the absence of peaks associated with the methyl group on the thiazole ring.

Mass Spectrometry (MS)

Mass Spectrometry Data for Ethyl 2-aminothiazole-5-carboxylate

m/z	lon
173	[M+H]+

Ionization Method: Electrospray (ES+)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 2-aminothiazole-5-carboxylate** is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. For ¹³C NMR, a 100 MHz spectrometer is typically used,



and the spectrum is recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of the solid **Ethyl 2-aminothiazole-5-carboxylate** is typically obtained using the KBr pellet technique. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

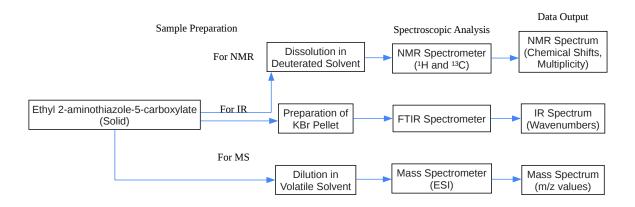
Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile. This solution is then infused into the ESI source where the sample molecules are ionized, typically by protonation to form [M+H]+ ions. The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its expected mass spectrometry fragmentation.

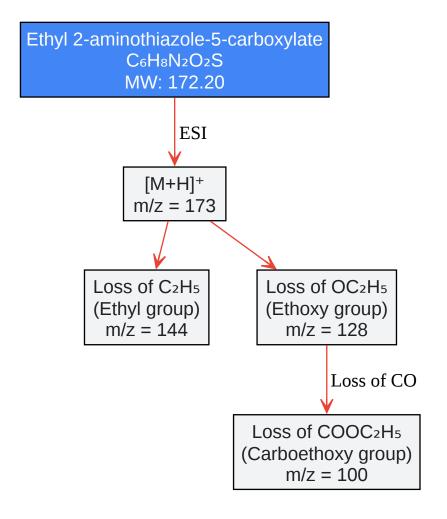




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Caption: General workflow for the spectroscopic analysis of a chemical compound.





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Caption: Proposed ESI-MS fragmentation of **Ethyl 2-aminothiazole-5-carboxylate**.

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References

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